![molecular formula C15H18N2O3S2 B7543061 1-Benzothiophen-2-yl-(4-ethylsulfonylpiperazin-1-yl)methanone](/img/structure/B7543061.png)
1-Benzothiophen-2-yl-(4-ethylsulfonylpiperazin-1-yl)methanone
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Overview
Description
1-Benzothiophen-2-yl-(4-ethylsulfonylpiperazin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as BZP and belongs to the class of piperazine derivatives. The synthesis method of BZP, its mechanism of action, and its biochemical and physiological effects have been studied extensively.
Scientific Research Applications
BZP has been studied for its potential applications in various areas of scientific research. It has been found to have a high affinity for serotonin receptors and can act as a serotonin agonist. BZP has been studied for its potential use in the treatment of depression, anxiety, and other mood disorders. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Mechanism of Action
BZP acts as a serotonin agonist by binding to the serotonin receptors in the brain. It has been found to have a high affinity for the 5-HT2A and 5-HT2C receptors. BZP also acts as a dopamine reuptake inhibitor and increases the levels of dopamine in the brain. This mechanism of action is similar to that of other drugs such as amphetamines and cocaine.
Biochemical and Physiological Effects:
BZP has been found to have various biochemical and physiological effects. It increases the levels of dopamine and serotonin in the brain, leading to feelings of euphoria and increased energy. BZP also increases heart rate, blood pressure, and body temperature. It can also cause nausea, vomiting, and headaches.
Advantages and Limitations for Lab Experiments
BZP has several advantages for lab experiments. It is easy to synthesize and has a high purity. BZP can be used to study the effects of serotonin and dopamine on the brain. However, BZP has several limitations for lab experiments. It is a controlled substance and requires special permits to use. BZP also has potential side effects on the body, which need to be taken into consideration while conducting experiments.
Future Directions
There are several future directions for the study of BZP. It can be studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. BZP can also be studied for its potential use in the treatment of mood disorders such as depression and anxiety. Future studies can also focus on the development of new compounds based on BZP with improved efficacy and reduced side effects.
Conclusion:
In conclusion, BZP is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BZP have been discussed in this paper. BZP has several potential applications in the treatment of neurological and mood disorders and can be studied further for the development of new compounds with improved efficacy and reduced side effects.
Synthesis Methods
The synthesis of BZP involves the reaction of 2-bromo-1-benzothiophene with 4-ethylsulfonylpiperazine in the presence of a palladium catalyst. This reaction leads to the formation of 1-Benzothiophen-2-yl-(4-ethylsulfonylpiperazin-1-yl)methanone. The synthesis of BZP has been optimized to obtain a high yield and purity of the compound.
properties
IUPAC Name |
1-benzothiophen-2-yl-(4-ethylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-2-22(19,20)17-9-7-16(8-10-17)15(18)14-11-12-5-3-4-6-13(12)21-14/h3-6,11H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWFTCWQYKTUTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzothiophen-2-yl-(4-ethylsulfonylpiperazin-1-yl)methanone |
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